molecular formula C10H22O B1265793 4-Methyl-4-nonanol CAS No. 23418-38-4

4-Methyl-4-nonanol

Cat. No.: B1265793
CAS No.: 23418-38-4
M. Wt: 158.28 g/mol
InChI Key: GDCOAKPWVJCNGI-UHFFFAOYSA-N
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Description

4-Methyl-4-nonanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a nonane chain, which also has a methyl group attached to the same carbon. This compound is known for its use in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-nonanol can be synthesized through several methods. One common method involves the reduction of 4-methyl-4-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-methyl-4-nonanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-nonanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-4-nonanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form the corresponding alkane, 4-methyl-nonane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-methyl-4-nonyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 4-Methyl-4-nonanone.

    Reduction: 4-Methyl-nonane.

    Substitution: 4-Methyl-4-nonyl chloride.

Scientific Research Applications

4-Methyl-4-nonanol has several applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology: It serves as a model compound in studies of alcohol metabolism and enzyme activity.

    Medicine: It is investigated for its potential use in drug formulations and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nonanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions. In biological systems, it can be metabolized by alcohol dehydrogenase enzymes to form the corresponding ketone, 4-methyl-4-nonanone. This metabolic pathway involves the oxidation of the hydroxyl group to a carbonyl group.

Comparison with Similar Compounds

4-Methyl-4-nonanol can be compared with other similar compounds such as:

    4-Methyl-4-nonanone: The ketone form of this compound, which is an important intermediate in its synthesis.

    4-Methyl-1-nonanol: An isomer with the hydroxyl group attached to the first carbon instead of the fourth.

    4-Nonanol: A similar alcohol without the methyl group on the fourth carbon.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its secondary alcohol nature makes it more reactive in certain chemical reactions compared to primary alcohols.

Properties

IUPAC Name

4-methylnonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-6-7-9-10(3,11)8-5-2/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCOAKPWVJCNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017019
Record name 4-Methylnonan-4-ol
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23418-38-4
Record name 4-Methyl-4-nonanol
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Record name 4-Methylnonan-4-ol
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Record name 4-Methyl-4-nonanol
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Record name 4-Methylnonan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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